molecular formula C6H12N2 B12993605 (1S,3S)-5-Azaspiro[2.4]heptan-1-amine

(1S,3S)-5-Azaspiro[2.4]heptan-1-amine

Cat. No.: B12993605
M. Wt: 112.17 g/mol
InChI Key: ILZZJZJQDKNJOH-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3S)-5-Azaspiro[2.4]heptan-1-amine is a spirocyclic amine compound characterized by a unique bicyclic structure. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-5-Azaspiro[2.4]heptan-1-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and a ketone, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-5-Azaspiro[2.4]heptan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(1S,3S)-5-Azaspiro[2.4]heptan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,3S)-5-Azaspiro[2.4]heptan-1-amine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3S)-5-Azaspiro[2.4]heptan-1-amine is unique due to its specific stereochemistry and the presence of a nitrogen atom in the spirocyclic ring. This distinct structure contributes to its unique chemical and biological properties, differentiating it from other similar compounds .

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

(2S,3S)-5-azaspiro[2.4]heptan-2-amine

InChI

InChI=1S/C6H12N2/c7-5-3-6(5)1-2-8-4-6/h5,8H,1-4,7H2/t5-,6-/m0/s1

InChI Key

ILZZJZJQDKNJOH-WDSKDSINSA-N

Isomeric SMILES

C1CNC[C@@]12C[C@@H]2N

Canonical SMILES

C1CNCC12CC2N

Origin of Product

United States

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